N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-24-14-8-5-12(10-15(14)25-2)17-21-22-18(26-17)20-16(23)9-11-3-6-13(19)7-4-11/h3-8,10H,9H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEVZIBSRQYTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide intermediate with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a 3,4-dimethoxyphenyl derivative, such as 3,4-dimethoxybenzoyl chloride, in the presence of a base like triethylamine.
Attachment of the 4-fluorophenyl group: The final step involves the acylation of the oxadiazole intermediate with a 4-fluorophenyl acetic acid derivative, such as 4-fluorophenylacetyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer activity. The specific compound has been studied for its efficacy against various cancer cell lines.
Case Studies and Findings
- Salahuddin et al. conducted a study where they synthesized various substituted 1,3,4-oxadiazole derivatives and screened them for anticancer activity. The results showed that certain derivatives exhibited potent growth inhibition against CNS and renal cancer cell lines at a concentration of .
- Another study highlighted the synthesis of new 1,3,4-oxadiazole derivatives with sulfonamide groups. One compound demonstrated high antiproliferative activity against multiple cancer types, including breast and melanoma cell lines, achieving inhibition rates above 80% .
Biological Targets
- Inhibition of Enzymatic Activity : Research has shown that 1,3,4-oxadiazole derivatives can inhibit key enzymes involved in tumor growth and metastasis. For instance, some derivatives have been identified as potent inhibitors of α-amylase, which is relevant for metabolic regulation in cancer .
- Induction of Apoptosis : Certain studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is particularly relevant in the context of designing targeted therapies that minimize damage to healthy tissues .
Other Pharmacological Activities
Beyond anticancer applications, N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide has been investigated for other therapeutic potentials.
Anti-inflammatory Effects
Research has indicated that some oxadiazole derivatives possess anti-inflammatory properties. For example:
- Compounds similar to this compound have shown promise in reducing inflammation markers in vitro compared to standard anti-inflammatory drugs .
Analgesic Activity
Some studies have reported analgesic effects associated with oxadiazole derivatives. These compounds may provide relief from pain through mechanisms involving the inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation and pain pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other essential cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
- 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone
Uniqueness
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific chemical and biological properties
Biological Activity
N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activities. The oxadiazole ring enhances interactions with biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of oxadiazoles can inhibit growth in various cancer cell lines. For instance, compounds similar to this compound have demonstrated growth inhibition with IC50 values ranging from 0.20 to 48 µM across different cancer types .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases. The presence of the fluorine atom and methoxy groups may enhance binding affinity to target enzymes or receptors. For example, it has shown potential as an inhibitor of carbonic anhydrase (CA), which plays a crucial role in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key features influencing its activity include:
- Oxadiazole Ring : Essential for anticancer activity due to its ability to interact with cellular targets.
- Fluorine Substitution : Enhances lipophilicity and may improve bioavailability.
- Methoxy Groups : Contribute to electron donation, potentially increasing receptor binding affinity.
A comparative analysis of similar compounds reveals that modifications in substituents can lead to variations in biological efficacy .
In Vitro Studies
In vitro studies have evaluated the antimicrobial and anticancer properties of this compound. For instance, derivatives were tested against various bacterial strains and cancer cell lines. The minimum inhibitory concentration (MIC) was determined for several derivatives, showing promising results against pathogens with MIC values as low as 0.22 μg/mL .
Toxicological Assessments
Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that this compound exhibits lower toxicity towards normal fibroblast cells compared to cancer cell lines, suggesting a favorable therapeutic index .
Q & A
Basic: What are the standard synthetic routes for constructing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazide intermediates. A common method involves reacting a carboxylic acid hydrazide with a carbonyl compound (e.g., via cyclodehydration using phosphorus oxychloride or polyphosphoric acid). For example, substituting 3,4-dimethoxyphenylhydrazine with a fluorophenylacetic acid derivative could initiate cyclization to form the oxadiazole ring . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like thiadiazoles or triazoles. Confirm intermediate structures using LC-MS and H NMR before proceeding to cyclization .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm methoxy ( ppm) and fluorophenyl ( ppm) proton environments. C NMR should show carbonyl carbons ( ppm) and oxadiazole carbons ( ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula , with a molecular ion peak at (calculated).
- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How can low yields during oxadiazole ring formation be addressed?
Low yields often stem from incomplete cyclization or competing side reactions. Mitigation strategies include:
- Catalyst Optimization : Replace traditional POCl with Burgess reagent (less harsh, higher selectivity for oxadiazole formation) .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, improving yield by 15–20% .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to toluene .
Validate improvements via TLC and quantitative H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Advanced: What analytical methods resolve structural isomerism in the oxadiazole moiety?
Isomerism (e.g., 1,2,4- vs. 1,3,4-oxadiazole) can be resolved using:
- X-ray Crystallography : Definitive confirmation of regiochemistry via unit cell parameters and bond angles (e.g., oxadiazole N–N distance ~1.32 Å) .
- IR Spectroscopy : Differentiate isomers via C=N stretching frequencies (1,3,4-oxadiazole: ~1610 cm; 1,2,4-oxadiazole: ~1580 cm) .
- 2D NMR (HSQC/HMBC) : Correlate protons to adjacent carbons; oxadiazole protons show coupling to carbonyl carbons .
Basic: What in vitro assays are suitable for preliminary biological screening?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Test against lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric monitoring of substrate conversion (e.g., LOX: nm for conjugated diene formation) .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How can computational modeling guide SAR studies for this compound?
- Docking Simulations : Use AutoDock Vina to predict binding to targets (e.g., COX-2 PDB: 5KIR). Prioritize fluorophenyl and oxadiazole moieties as key pharmacophores .
- QSAR Analysis : Correlate substituent electronegativity (Hammett σ constants) with bioactivity. Methoxy groups enhance solubility but may reduce membrane permeability (clogP >3) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
Advanced: How to address discrepancies in biological activity between synthetic batches?
- Purity Analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted hydrazide, <0.5% threshold) .
- Polymorphism Screening : Perform PXRD to identify crystalline vs. amorphous forms (bioavailability varies by 10–30%) .
- Solvent Residue Check : GC-MS for residual DMF or DMSO (ICH Q3C limits: DMF <880 ppm) .
Basic: What are the stability considerations for long-term storage?
- Degradation Pathways : Hydrolysis of the acetamide bond under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
- Storage Conditions : Lyophilize and store at –20°C under argon. Avoid aqueous buffers (use DMSO stock solutions) .
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation (e.g., shifts >5 nm indicate decomposition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
